![molecular formula C15H21BN2O2 B12864859 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole](/img/structure/B12864859.png)
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
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Overview
Description
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indazole core. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved by reacting the indazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The indazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
The major products formed from these reactions include biaryl compounds, boronic acids, and substituted indazoles, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is the key step in the cross-coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-1,4-phenylenediboronic acid, pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol
Uniqueness
Compared to similar compounds, 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is unique due to its indazole core, which imparts additional reactivity and versatility in organic synthesis. The presence of the indazole ring allows for further functionalization and the synthesis of more complex molecules, making it a valuable intermediate in various chemical and pharmaceutical applications.
Biological Activity
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a compound with notable biological activity due to its unique structural features. This compound has garnered attention for its potential applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C15H22BNO2
- Molecular Weight : 272.15 g/mol
- CAS Registry Number : 1314306-11-0
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Studies have shown that it can inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in cellular processes such as metabolism and cell survival.
Inhibition of Kinases
A recent study demonstrated that derivatives of this compound exhibited significant inhibitory activity against GSK-3β with IC50 values ranging from 10 to 1314 nM. The most potent derivatives contained specific alkyl substituents that enhanced their inhibitory effects .
Table 1: Inhibitory Activity of Selected Compounds
Compound | Target Kinase | IC50 (nM) | Cell Line Tested |
---|---|---|---|
Compound A | GSK-3β | 50 | HT-22 |
Compound B | IKK-β | 200 | BV-2 |
Compound C | ROCK-1 | 300 | HT-22 |
This compound | GSK-3β | <100 | Both |
Cytotoxicity Studies
Cytotoxicity assays performed on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) indicated that the compound does not significantly decrease cell viability at concentrations up to 10 µM. This is crucial for its potential therapeutic applications as it suggests a favorable safety profile .
Anti-inflammatory Activity
The compound was also evaluated for its anti-inflammatory properties. In BV-2 microglial cells, it significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels at low concentrations (1 µM), indicating its potential use in treating neuroinflammatory conditions .
Table 2: Anti-inflammatory Effects
Concentration (µM) | NO Levels (μM) | IL-6 Levels (pg/mL) |
---|---|---|
1 | 25 | 30 |
10 | 15 | 20 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Diseases : In models of Alzheimer’s disease, compounds similar to this compound demonstrated neuroprotective effects by inhibiting GSK-3β activity.
- Cancer Research : Inhibitors targeting GSK-3β have been studied for their role in cancer therapy due to their ability to modulate cell proliferation and apoptosis pathways.
Properties
Molecular Formula |
C15H21BN2O2 |
---|---|
Molecular Weight |
272.15 g/mol |
IUPAC Name |
2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-8-12-11(9-18(6)17-12)13(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
InChI Key |
NJMSBFTWBYZOFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=NN(C=C23)C)C |
Origin of Product |
United States |
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